molecular formula C13H18N2O2 B11873431 Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

Cat. No.: B11873431
M. Wt: 234.29 g/mol
InChI Key: LAUSYBXHBXPLHW-UHFFFAOYSA-N
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Description

3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is a chemical compound with the molecular formula C13H18N2O2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a CBZ (carbobenzyloxy) protected methylaminomethyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE typically involves the following steps :

    Protection of Methylamine: Methylamine is reacted with a CBZ (carbobenzyloxy) protecting agent to form N-CBZ-methylamine.

    Cyclization: The N-CBZ-methylamine is then subjected to cyclization using a suitable cyclizing agent to form the azetidine ring, resulting in the formation of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE.

Industrial Production Methods

Industrial production methods for 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.

    Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the CBZ group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine form of the compound .

Scientific Research Applications

3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE involves its interaction with specific molecular targets. The CBZ protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(N-Boc-Methylaminomethyl)azetidine: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of CBZ.

    3-(N-Fmoc-Methylaminomethyl)azetidine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    3-(N-Acetyl-Methylaminomethyl)azetidine: Features an acetyl protecting group.

Uniqueness

3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is unique due to its CBZ protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-(azetidin-3-ylmethylamino)acetate

InChI

InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

LAUSYBXHBXPLHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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